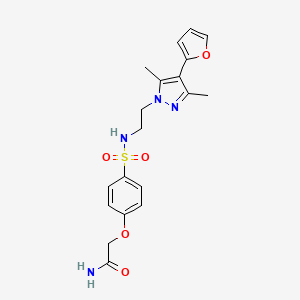
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is an intriguing organic compound combining a diverse array of functional groups, including furan, pyrazole, sulfonamide, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves multiple steps:
Preparation of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole through a cyclization reaction of furfural and a suitable dicarbonyl compound.
N-alkylation of the pyrazole ring with a bromoethyl sulfonamide.
Coupling of the resulting N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfonamide with phenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI/HOBt.
Industrial Production Methods: While detailed industrial processes might vary, large-scale production would likely optimize the above steps, incorporating efficient reaction conditions and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The furan ring can undergo oxidative cleavage under strong oxidative conditions.
Reduction: Nitro or azide derivatives can be reduced to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or O₃.
Reducing agents like H₂/Pd or LiAlH₄.
Nucleophiles such as alkoxides or thiolates for substitution reactions.
Major Products:
Oxidative cleavage can yield carbonyl compounds from the furan ring.
Reduction can produce various amines.
Substitution reactions yield derivatives based on the nucleophile used.
Scientific Research Applications
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is explored for:
Chemistry: Its structural motifs are useful in synthesizing more complex organic compounds and studying reaction mechanisms.
Biology: It may have potential biological activity due to its structural similarity to bioactive compounds.
Medicine: Analogues could be investigated for pharmacological effects, such as anti-inflammatory or antimicrobial properties.
Industry: Its unique structure could be exploited in designing novel materials with specific properties.
Mechanism of Action
Mechanism: The mechanism by which this compound exerts its effects can vary. For example:
As an inhibitor, it might interact with specific enzymes, altering their function.
As a binding agent, it may interact with receptors, initiating or blocking signaling pathways.
Molecular Targets and Pathways: The compound’s sulfamoyl and pyrazole groups suggest potential interactions with proteins that have sulfonamide-binding or hydrogen-bonding sites. Pathway modulation would depend on the biological target.
Comparison with Similar Compounds
Other sulfonamides like sulfamethoxazole.
Pyrazole derivatives such as celecoxib (a COX-2 inhibitor).
Phenoxyacetamides like 2,4-D (a herbicide).
Each of these compounds exhibits specific chemical or biological properties, but 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide's combination of functional groups might offer unique reactivity and applications.
Hope that helps with your research! What's next on your list?
Properties
IUPAC Name |
2-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-19(17-4-3-11-27-17)14(2)23(22-13)10-9-21-29(25,26)16-7-5-15(6-8-16)28-12-18(20)24/h3-8,11,21H,9-10,12H2,1-2H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZALPIIQLSSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














